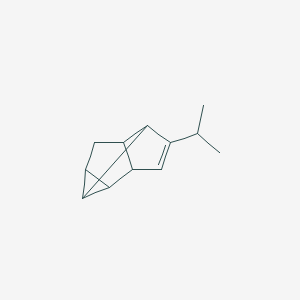
1,2,4-Methenopentalene,1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Methenopentalene,1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI) is a complex organic compound with the molecular formula C12H16 It is a tetracyclic hydrocarbon, meaning it contains four interconnected ring structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Methenopentalene,1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI) typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction forms a six-membered ring, which can then be further manipulated to create the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or chromatography. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
1,2,4-Methenopentalene,1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Bromine in the presence of light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds.
科学的研究の応用
1,2,4-Methenopentalene,1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,4-Methenopentalene,1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical reactions. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Alpha-copaene: A sesquiterpene with a similar tricyclic structure.
Cyclosativene: Another tetracyclic hydrocarbon with similar structural features.
Uniqueness
1,2,4-Methenopentalene,1,2,3,3a,4,6a-hexahydro-5-(1-methylethyl)-(9CI) is unique due to its specific ring structure and the presence of the isopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
8-propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5(2)6-3-7-8-4-9-11(7)12(9)10(6)8/h3,5,7-12H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFBSLHTZBZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C3C1C4C2C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













